Methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpyridin-3-yl)oxy)benzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent, particularly in canine mammary cancer cell lines.
Mechanism of Action
The mechanism of action of methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate involves several molecular targets and pathways:
Induction of Apoptosis: The compound induces apoptosis in cancer cells by upregulating pro-apoptotic genes like TP53 and BAX while downregulating anti-apoptotic genes like BCL-2.
Inhibition of Cell Migration: It inhibits cell migration by suppressing the expression of genes involved in the epithelial-to-mesenchymal transition (EMT), such as SNAIL and N-cadherin.
Comparison with Similar Compounds
Similar Compounds
2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA): Another benzo[6,7]oxepino[3,2-b]pyridine derivative with potent anticancer activity.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: A structurally related compound with reported anti-inflammatory activity.
Uniqueness
Methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate is unique due to its specific molecular structure, which allows it to interact with multiple molecular targets and pathways, making it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C15H11NO4 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-[1]benzoxepino[3,2-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C15H11NO4/c1-19-15(18)11-3-2-4-13-10(11)5-6-12-14(20-13)7-9(17)8-16-12/h2-8,17H,1H3 |
InChI Key |
ZXVTWWMTUPPJKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC3=C(C=C(C=N3)O)OC2=CC=C1 |
Origin of Product |
United States |
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